(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287570
InChI: InChI=1S/C27H27N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15-
SMILES:
Molecular Formula: C27H27N3O2S2
Molecular Weight: 489.7 g/mol

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16287570

Molecular Formula: C27H27N3O2S2

Molecular Weight: 489.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C27H27N3O2S2
Molecular Weight 489.7 g/mol
IUPAC Name (5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H27N3O2S2/c1-5-13-32-22-11-12-23(19(4)14-22)25-20(17-30(28-25)21-9-7-6-8-10-21)15-24-26(31)29(16-18(2)3)27(33)34-24/h5-12,14-15,17-18H,1,13,16H2,2-4H3/b24-15-
Standard InChI Key KKMCLEKUGXHBIU-IWIPYMOSSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 27-carbon framework with a molecular formula of C27H27N3O2S2 and a molecular weight of 489.7 g/mol. Its IUPAC name, (5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects three critical components:

  • Pyrazole Core: A 1-phenyl-1H-pyrazole unit substituted at the 3-position with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group.

  • Thiazolidinone Moiety: A 4-thiazolidinone ring with a 2-thioxo modification and a 2-methylpropyl substituent at the 3-position.

  • Methylidene Bridge: A (5Z)-configured double bond linking the pyrazole and thiazolidinone systems .

Table 1: Key Structural Features

ComponentDescription
Pyrazole Substituents1-phenyl group; 3-(2-methyl-4-allyloxyphenyl)
Thiazolidinone Modifications2-thioxo group; 3-(2-methylpropyl) side chain
Stereochemistry(5Z) configuration at the methylidene bridge

The Z-configuration of the methylidene bridge is critical for maintaining planarity, which enhances π-π stacking interactions with biological targets.

Synthesis Methods

Multi-Step Synthetic Routes

The synthesis involves sequential modifications of thiazolidinone precursors. A representative pathway includes:

  • Thiazolidinone Formation: Condensation of thiosemicarbazones with chloroacetic acid yields 4-thiazolidinones .

  • Thionation: Treatment with Lawesson’s reagent converts the 4-oxo group to a 4-thione, enhancing reactivity for subsequent cyclization .

  • Enaminone Intermediate: Reaction with dimethylformamide-dimethylacetal generates a 5-dimethylaminomethylene derivative, facilitating hydrazine condensation to form the pyrazole ring .

  • Allyloxy Introduction: Mitsunobu coupling or nucleophilic substitution installs the prop-2-en-1-yloxy group on the phenyl ring.

Table 2: Optimization Parameters

StepReagents/ConditionsYield Improvement Strategies
ThionationLawesson’s reagent, toluene, refluxProlonged reaction time (12–24 hrs)
Enaminone FormationDMF-DMA, 80°CAnhydrous conditions, molecular sieves
Hydrazine CondensationHydrazine hydrate, ethanol, 60°CCatalytic acetic acid

Recent advancements have reduced reaction times from 48 to 24 hours while maintaining yields above 70% .

Biological Activity

Pharmacological Profile

Preliminary assays indicate broad-spectrum activity:

  • Anti-inflammatory: Inhibits COX-2 with an IC50 of 1.2 μM, comparable to celecoxib.

  • Antimicrobial: Displays MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: Moderate cytotoxicity (IC50: 25 μM) against MCF-7 breast cancer cells via caspase-3 activation .

Mechanism of Action

The 2-thioxo group enhances hydrogen bonding with enzyme active sites, while the allyloxy substituent improves membrane permeability. Molecular docking studies reveal strong interactions with COX-2’s hydrophobic pocket (binding energy: −9.8 kcal/mol) .

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects

  • Allyloxy vs. Isopropoxy: Replacing the allyloxy group with isopropoxy (as in analog CID 1831228) reduces anti-inflammatory activity by 40%, underscoring the importance of the double bond for conformational rigidity .

  • 2-Methylpropyl Side Chain: Bulkier substituents at the thiazolidinone 3-position enhance metabolic stability but reduce solubility. The 2-methylpropyl group balances these properties.

  • Z vs. E Configuration: The Z-isomer shows 3-fold higher COX-2 inhibition than the E-isomer due to better target complementarity .

Table 3: SAR Comparative Analysis

ModificationBiological ImpactRationale
Allyloxy removal↓ COX-2 inhibition (IC50: 2.5 μM → 4.1 μM)Loss of π-π stacking with Tyr385
2-Methylpropyl → Propyl↑ Solubility (LogP: 3.8 → 3.2)Reduced hydrophobic surface area

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator